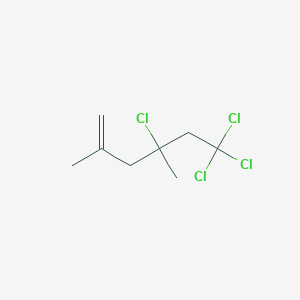
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene is an organic compound with the molecular formula C8H12Cl4 It is a chlorinated derivative of 2,4-dimethyl-1-hexene, characterized by the presence of four chlorine atoms attached to the sixth carbon atom and a double bond between the first and second carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene typically involves the chlorination of 2,4-dimethyl-1-hexene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced separation techniques can enhance the efficiency and purity of the final product. Safety measures are also crucial due to the handling of chlorine gas and other hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Addition: Formation of saturated compounds with halogen atoms added across the double bond.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alkanes or partially reduced intermediates.
Aplicaciones Científicas De Investigación
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved may include the formation of adducts with proteins, DNA, or other cellular components, resulting in changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1-hexene: The parent compound without chlorine atoms.
2,4-Dimethyl-2-hexene: An isomer with the double bond at a different position.
1,2,3,5-Tetrachloro-4,6-dimethylbenzene: A chlorinated aromatic compound with a similar substitution pattern.
Uniqueness
4,6,6,6-Tetrachloro-2,4-dimethylhex-1-ene is unique due to the specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct chemical reactivity and potential applications. Its chlorinated structure makes it more reactive in substitution and addition reactions compared to its non-chlorinated counterparts.
Propiedades
Número CAS |
62559-60-8 |
|---|---|
Fórmula molecular |
C8H12Cl4 |
Peso molecular |
250.0 g/mol |
Nombre IUPAC |
4,6,6,6-tetrachloro-2,4-dimethylhex-1-ene |
InChI |
InChI=1S/C8H12Cl4/c1-6(2)4-7(3,9)5-8(10,11)12/h1,4-5H2,2-3H3 |
Clave InChI |
ZXPCQFQQYGAQAF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C)(CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
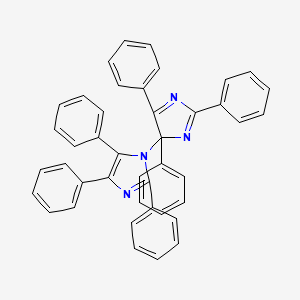
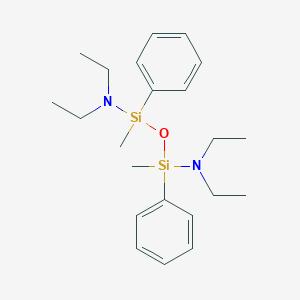
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
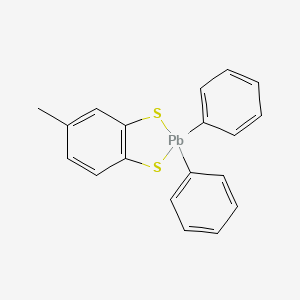
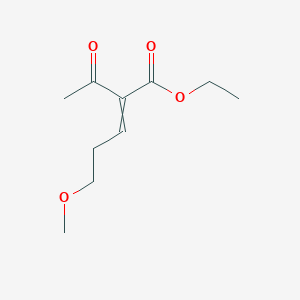
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)

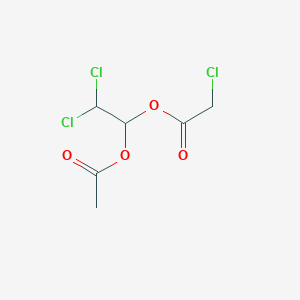
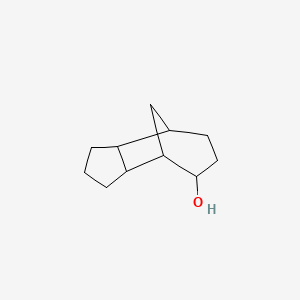
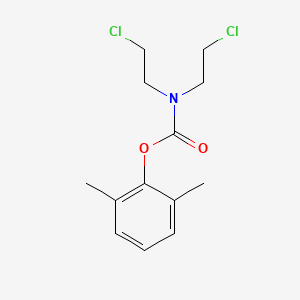
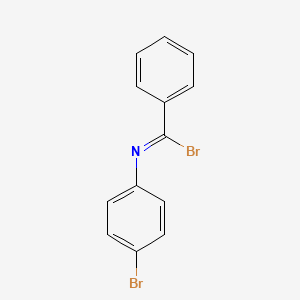
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
